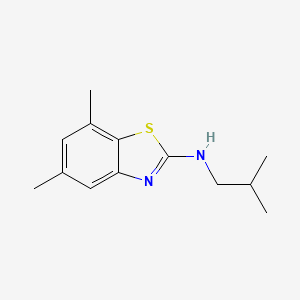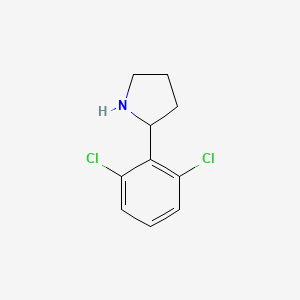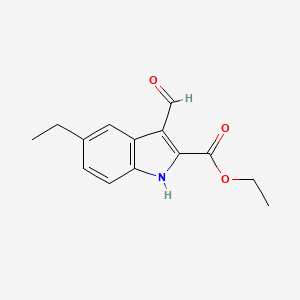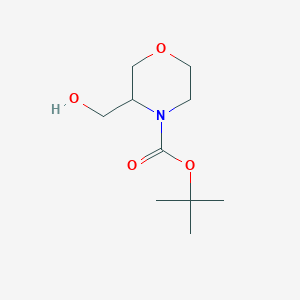
3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯甲酸乙酯
描述
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results.科学研究应用
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The presence of the boronic ester group in the compound allows for the cross-coupling with aryl or vinyl halides, leading to a wide array of potential products useful in pharmaceuticals, agrochemicals, and materials science.
Drug Development
In the realm of drug development, 3-Acetoxymethylphenylboronic acid, pinacol ester serves as a building block for the creation of various boron-containing drugs . Boron atoms in pharmaceuticals can improve binding affinity and selectivity towards biological targets, enhancing the efficacy of the drugs.
Materials Chemistry
The compound’s utility extends to materials chemistry, where it is used in the synthesis of novel copolymers . These copolymers can exhibit unique optical and electrochemical properties, making them suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells.
Cancer Therapy
A significant application of this compound is in boron neutron capture therapy (BNCT) . BNCT is a binary cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with low-energy neutrons. The resulting nuclear reaction produces high-energy particles that selectively destroy cancer cells.
Diagnostic Agents
3-Acetoxymethylphenylboronic acid, pinacol ester: can be used to synthesize diagnostic agents . These agents can bind to specific biological markers, allowing for the detection and imaging of certain diseases. The boronic acid moiety can interact with sugars and other diol-containing biomolecules, which is useful in the diagnosis of conditions like diabetes.
Chemical Sensors
Lastly, the compound finds application in the development of chemical sensors . The boronic acid group can form reversible covalent bonds with diols, making it an excellent receptor for sensing sugars and other similar molecules. This property is exploited in the design of sensors that can detect glucose levels in blood, which is crucial for managing diabetes.
作用机制
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester forms a complex with a palladium catalyst, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acid derivatives are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling . This can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of boronic acid derivatives can be influenced by their susceptibility to hydrolysis, especially at physiological ph .
Result of Action
The ability of boronic acid derivatives to form reversible covalent bonds with biological targets suggests that they could potentially modulate the activity of these targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate” can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acid derivatives, which can affect their stability and reactivity, is known to be strongly influenced by pH . Therefore, changes in environmental pH could potentially affect the action and efficacy of this compound.
属性
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUHPTQLRDLBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408406 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
562098-07-1 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)










![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)
